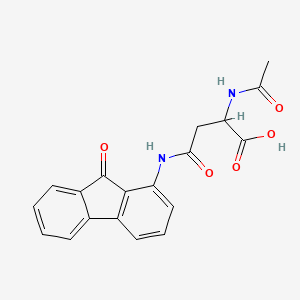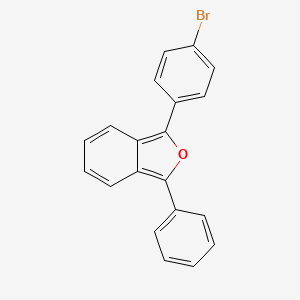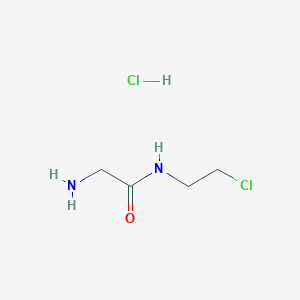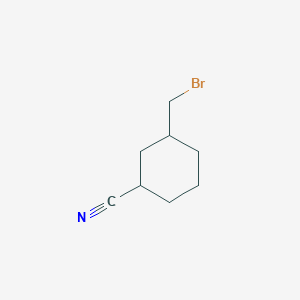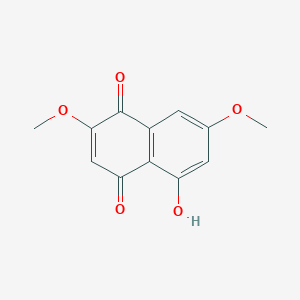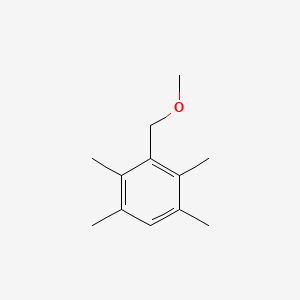![molecular formula C17H14ClNO2S B14007929 1-[p-Toluenesulfonamido]-6-chloronaphthalene CAS No. 50885-09-1](/img/structure/B14007929.png)
1-[p-Toluenesulfonamido]-6-chloronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[p-Toluenesulfonamido]-6-chloronaphthalene is an organic compound that features a naphthalene ring substituted with a p-toluenesulfonamido group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[p-Toluenesulfonamido]-6-chloronaphthalene typically involves the reaction of 6-chloronaphthalene with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[p-Toluenesulfonamido]-6-chloronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[p-Toluenesulfonamido]-6-chloronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[p-Toluenesulfonamido]-6-chloronaphthalene involves its interaction with specific molecular targets. The p-toluenesulfonamido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorine atom can also participate in various chemical reactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
p-Toluenesulfonamide: A related compound with similar chemical properties but lacking the naphthalene ring.
6-Chloronaphthalene: Another related compound that lacks the p-toluenesulfonamido group.
Uniqueness: 1-[p-Toluenesulfonamido]-6-chloronaphthalene is unique due to the presence of both the p-toluenesulfonamido group and the chlorine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
50885-09-1 |
|---|---|
Fórmula molecular |
C17H14ClNO2S |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
N-(6-chloronaphthalen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO2S/c1-12-5-8-15(9-6-12)22(20,21)19-17-4-2-3-13-11-14(18)7-10-16(13)17/h2-11,19H,1H3 |
Clave InChI |
SIEAZKUCBOCXER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)


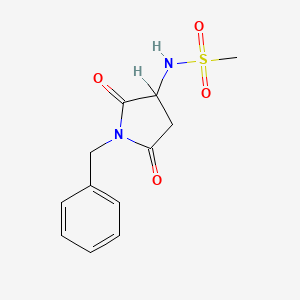
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
